molecular formula C11H24FeO3 B12291631 2-ethylhexanoic acid;iron;propan-2-ol

2-ethylhexanoic acid;iron;propan-2-ol

Cat. No.: B12291631
M. Wt: 260.15 g/mol
InChI Key: VRCGRDMZKVCBSY-UHFFFAOYSA-N
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Description

Contextualizing Iron(II/III) 2-Ethylhexanoate (B8288628) in Modern Chemical Research

Iron(II) and Iron(III) 2-ethylhexanoate are versatile and widely utilized compounds in chemical research and industry. americanelements.comamericanelements.com Their lipophilic nature, conferred by the 2-ethylhexanoate ligand, makes them soluble in non-aqueous media, a crucial property for their role as catalysts in organic synthesis and polymerization. wikipedia.orgresearchgate.net These compounds are key precursors in materials science, particularly for the synthesis of iron oxide nanoparticles with controlled magnetic properties. researchgate.netgoogle.com The ability of iron to exist in both +2 and +3 oxidation states is central to its catalytic activity, participating in redox cycles that facilitate a variety of chemical transformations. researchgate.netgoogle.com

The Role of Carboxylate Ligands in Transition Metal Chemistry

Carboxylate ligands (RCOO⁻) are fundamental building blocks in transition metal chemistry due to their versatile coordination modes. wikipedia.org They can bind to a metal center in several ways, including monodentate (using one oxygen atom), bidentate (using both oxygen atoms to chelate the metal), or bridging between two or more metal centers. wikipedia.org In the case of iron 2-ethylhexanoate, the 2-ethylhexanoate anion acts as a hard ligand, binding effectively to the hard Lewis acid iron center (Fe²⁺/Fe³⁺). wikipedia.org The structure of the carboxylate ligand is critical; the branched, eight-carbon chain of 2-ethylhexanoate provides solubility in organic solvents and steric bulk that can influence the reactivity and stability of the iron complex. wikipedia.orgresearchgate.net The addition of carboxylic acids to iron-catalyzed C-H oxidation reactions has been shown to be highly beneficial for achieving optimal product yields and selectivity. acs.org

Importance of Aliphatic Alcohols as Reaction Media and Modifiers in Iron Chemistry

Aliphatic alcohols, with propan-2-ol (isopropanol) being a prime example, play a multifaceted role in reactions involving iron complexes. geeksforgeeks.orgpw.live Primarily, propan-2-ol is an effective solvent that can dissolve a wide range of non-polar compounds, including iron carboxylates. geeksforgeeks.orgpw.live Beyond its function as a simple medium, propan-2-ol can act as a reactant or modifier. In certain catalytic systems, it can serve as a reducing agent or a hydride source. geeksforgeeks.org For instance, in the synthesis of nanoparticles, the choice of alcohol can influence particle size, morphology, and the oxidation state of the final metallic or metal oxide product. core.ac.uk The interaction between the alcohol and the metal center can also stabilize reactive intermediates or modify the ligand sphere of the iron complex, thereby tuning its catalytic activity.

Overview of Key Academic Research Areas Involving the Compound

The chemical system of iron 2-ethylhexanoate in propan-2-ol is at the forefront of several key research areas:

Catalysis: Iron(III) 2-ethylhexanoate has been identified as a novel, mild Lewis acid catalyst for stereoselective reactions, such as the hetero-Diels-Alder reaction. rsc.org Iron carboxylates, in general, are used to catalyze a wide array of reactions including oxidation, hydrogenation, polymerization, and cross-coupling. americanelements.comgoogle.comrsc.org For example, combinations of Fe(II) carboxylates and carboxamides can effectively catalyze the ring-opening polymerization of lactones to produce biodegradable polymers like polylactide (PLLA). rsc.org

Materials Science: A major application is the thermal decomposition of iron 2-ethylhexanoate to produce magnetic iron oxide nanoparticles (magnetite, Fe₃O₄, or maghemite, γ-Fe₂O₃). researchgate.netgoogle.com The process, often carried out in a high-boiling solvent, allows for control over nanoparticle size and distribution by adjusting parameters like precursor concentration and reaction temperature. google.comrsc.org These nanoparticles have applications in magnetic storage, medical imaging, and catalysis. mdpi.com

Polymer and Coatings Chemistry: Metal ethylhexanoates function as "driers" in paints and varnishes, where they catalyze the oxidative crosslinking of drying oils. wikipedia.orgchembk.com Iron 2-ethylhexanoate is also used as a thermal stabilizer in silicone elastomers, where it reacts to counteract oxidative embrittlement at high temperatures. kpi.ua

Data Tables

Table 1: Physicochemical Properties of Iron 2-Ethylhexanoate Variants This table presents computed or theoretical data for the distinct iron(II) and iron(III) complexes.

PropertyIron(II) 2-ethylhexanoateIron(III) 2-ethylhexanoate
IUPAC Name 2-ethylhexanoic acid;iron2-ethylhexanoate;iron(3+)
Molecular Formula C₈H₁₆FeO₂ nih.govC₂₄H₄₅FeO₆ nih.gov
Molecular Weight 200.06 g/mol nih.gov485.5 g/mol nih.gov
CAS Number 19583-54-1 nih.gov7321-53-1 nih.gov

Table 2: Research Applications of Iron 2-Ethylhexanoate This table summarizes key research findings and applications for the iron complex.

Research AreaApplicationSpecific FindingCitation
Catalysis Hetero-Diels-Alder ReactionActs as a mild Lewis acid catalyst for stereoselective synthesis of dihydropyran derivatives. rsc.org
Catalysis PolymerizationIn combination with carboxamides, Fe(II) carboxylates catalyze the ring-opening polymerization of lactones. rsc.org
Materials Science Nanoparticle SynthesisUsed as a precursor in the thermal decomposition method to create magnetic iron oxide nanoparticles. researchgate.netgoogle.com
Polymer Chemistry Thermal StabilizerIncorporated into silicone elastomers to improve high-temperature stability by preventing oxidative embrittlement. kpi.ua

Properties

IUPAC Name

2-ethylhexanoic acid;iron;propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2.C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);3-4H,1-2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCGRDMZKVCBSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)C(=O)O.CC(C)O.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24FeO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Iron 2 Ethylhexanoate Complexes

Electrolytically Assisted Synthesis Approaches

Electrolytic methods offer a route to high-purity metal carboxylates by controlling the reaction at an electrochemical level. These techniques are particularly advantageous for producing materials for applications demanding low levels of impurities, such as in microelectronics. google.com

Anodic Dissolution Methods for Metal Carboxylate Production

The synthesis of metal 2-ethylhexanoates, including the iron salt, can be efficiently achieved through the anodic dissolution of the corresponding metal in a simple electrolytic cell. google.com In this process, an iron anode is dissolved in a solution containing 2-ethylhexanoic acid. google.com A typical electrolytic cell is divided by an ion-exchange membrane into an anode and a cathode compartment. google.com The metal to be converted into the carboxylate serves as the anode. google.com

The anolyte consists of a mixture of 2-ethylhexanoic acid, an electroconductive additive, and a low-molecular-weight aliphatic alcohol, such as methanol, ethanol (B145695), or propan-2-ol. google.com The alcohol acts as a solvent and facilitates the precipitation of the metal carboxylate product due to its lower solubility in the medium. google.com This simplifies the purification process, as high-purity products can often be obtained by simple recrystallization or washing of the precipitate. google.com The cathode is typically an inert material, such as platinum or graphite. google.com

During electrolysis, the iron anode dissolves, and the iron ions react with the 2-ethylhexanoate (B8288628) ions present in the anolyte to form iron 2-ethylhexanoate. The product then precipitates from the alcohol-based solution and can be collected. google.com

Influence of Electroconductive Additives in Electrolytic Cells

Ammonium (B1175870) 2-ethylhexanoate is particularly recommended, with a concentration of around 0.1 N being suggested for the synthesis of metal 2-ethylhexanoates. google.com The additive can be introduced into the catholyte, and its concentration is ideally maintained at a constant level. The ion-exchange membrane allows for the migration of 2-ethylhexanoate or 2-ethylhexanoic acid ions between the compartments to maintain equilibrium. google.com Other additives, such as tetraethylammonium (B1195904) perchlorate, have also been used in non-aqueous solvents like acetone (B3395972) or acetonitrile (B52724). google.com

Parameter Description Significance Source
Anode MaterialIron metalSource of iron ions for the carboxylate formation. google.com
Cathode MaterialPlatinum, GraphiteInert electrode to complete the electrical circuit. google.com
SolventMethanol, Ethanol, Propan-2-olLow solubility of the product facilitates precipitation and purification. google.com
Electroconductive AdditiveAmmonium 2-ethylhexanoate, Alkali metal 2-ethylhexanoatesIncreases conductivity, reduces reaction time and energy consumption. google.com
Ion-Exchange MembraneSeparates anode and cathode compartmentsAllows for controlled ion flow and prevents plating of the metal at the cathode. google.com

Double Decomposition and Precipitation Techniques

Double decomposition, also known as metathesis, is a common method for synthesizing metal carboxylates. This approach involves the reaction between a metal salt and a carboxylate salt, leading to the precipitation of the desired metal carboxylate.

Utilizing Ammonium Carboxylate Intermediates

A notable variation of the double decomposition method involves a two-step process utilizing an ammonium carboxylate intermediate. google.com In the first step, an ammonium soap of the carboxylic acid is prepared. google.com Subsequently, this ammonium carboxylate is reacted with a water-soluble iron salt, such as iron(III) chloride or nitrate (B79036). google.com This reaction leads to the formation of iron 2-ethylhexanoate, which can then be separated by extraction into an organic solvent like xylene. google.com The use of ammonium alkanoates can be advantageous as any unreacted ammonium salt can be removed as gaseous products upon heating. researchgate.net

Challenges in Byproduct Separation and Acid Elimination

A significant challenge in double decomposition techniques is the contamination of the final product with byproducts. google.com The desired iron 2-ethylhexanoate is often contaminated with unreacted starting materials and, most notably, excess 2-ethylhexanoic acid. google.com

The removal of this excess acid presents a considerable purification challenge. google.com While vacuum distillation at high temperatures can be employed to eliminate the excess acid, this method carries the risk of thermal decomposition of the iron 2-ethylhexanoate product. google.com This can lead to lower yields and the introduction of further impurities. The complexity of the equipment required for this process also adds to the challenges. google.com

Challenge Description Impact on Product Source
Byproduct ContaminationThe final product is often mixed with unreacted starting materials and side products.Reduces the purity of the iron 2-ethylhexanoate. google.com
Excess Carboxylic AcidA significant and common contaminant is unreacted 2-ethylhexanoic acid.Can affect the performance of the final product and requires an additional removal step. google.com
Thermal DecompositionHigh-temperature vacuum distillation to remove excess acid can degrade the desired product.Leads to lower yields and the formation of decomposition byproducts. google.com
Complex EquipmentThe separation and purification processes can require sophisticated and expensive equipment.Increases the overall cost and complexity of the synthesis. google.com

Direct Reaction Pathways

The most straightforward approach to synthesizing iron 2-ethylhexanoate involves the direct reaction of the metal or a metal compound with 2-ethylhexanoic acid.

One common method involves heating powdered iron metal in the presence of 2-ethylhexanoic acid. google.com This reaction is often carried out in the presence of water and oxygen, with mineral oil sometimes used as a solvent. google.com A significant drawback of this direct reaction is the very long reaction time required for the completion of the synthesis. google.com

After the reaction, any water present is typically removed by distillation, leaving the iron 2-ethylhexanoate dissolved in the solvent as the commercial product. google.com However, these solutions are often contaminated with a substantial amount of excess 2-ethylhexanoic acid, which can be as high as 25% by weight in the mineral oil. google.com

Another direct pathway involves the reaction of iron oxides or hydroxides with molten fatty acids at high temperatures. google.com The resulting product is then cooled and milled. google.com A primary challenge with this method is the contamination of the final product with unreacted oxides or hydroxides, which are very difficult to eliminate. google.com The synthesis of iron(III) 2-ethylhexanoate can also be achieved by reacting iron(II) ethanolate (B101781) with 2-ethylhexanoic acid in ethanol. This reaction is performed in two stages, first excluding oxygen and then in the presence of oxygen, with both stages excluding water.

Reactant Conditions Challenges Source
Powdered IronHeated with 2-ethylhexanoic acid, water, and oxygenVery long reaction times, contamination with up to 25% excess acid. google.com
Iron Oxides/HydroxidesDirect fusion with melted fatty acids at high temperatureContamination with unreacted oxides/hydroxides that are difficult to remove. google.com
Iron(II) EthanolateTwo-stage reaction with 2-ethylhexanoic acid in ethanol (with and without oxygen)Requires careful control of atmospheric conditions (oxygen and water exclusion).

Oxidation of 2-Ethylhexanal (B89479) using Iron Complexes as Catalysts

One of the primary industrial routes to 2-ethylhexanoic acid (2-EHA), a necessary precursor for iron 2-ethylhexanoate, involves the oxidation of 2-ethylhexanal (2-EHAL). mdpi.com Iron complexes have been demonstrated to be effective catalysts in this transformation. Research has shown that employing iron(II) complexes as catalysts with oxygen serving as the oxidizing agent can yield 2-EHA. In one study, using a dichloroethane solvent at room temperature, a 70% yield of 2-EHA was achieved. mdpi.com This catalytic oxidation is a key step, as both major industrial pathways for producing 2-EHA converge on the oxidation of 2-EHAL. mdpi.com

Iron complexes containing N-donor ligands are particularly notable for their application in homogeneous catalysis, especially in the oxidation of organic compounds. nih.gov The catalytic cycle often involves the activation of an oxidant, such as dioxygen, by the iron center to facilitate the conversion of the aldehyde to a carboxylic acid. kpi.ua

Table 1: Catalytic Oxidation of 2-Ethylhexanal to 2-Ethylhexanoic Acid
Catalyst SystemOxidantSolventTemperatureYield of 2-EHAReference
Fe(II) complexesOxygenDichloroethaneRoom Temp.70% mdpi.com
Mn(II) acetateOxygenOctanoic Acid-83% mdpi.com
Mn(II) 2-ethylhexanoateOxygen-40 °C80% mdpi.com

Reaction of Metal Nitrates with 2-Ethylhexanoic Acid in Alcohol Solvents

A common pathway for the synthesis of metal carboxylates is the double decomposition reaction. This method can involve mixing a metal salt, such as iron(III) nitrate, with a salt of the carboxylic acid (a soap). google.com The reaction of iron(III) nitrate with 2-ethylhexanoic acid or its salt in an alcohol solvent leads to the formation of iron(III) 2-ethylhexanoate.

Catalytic systems comprising iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O) and TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) are effective for the aerobic oxidation of alcohols to carboxylic acids. nih.gov This demonstrates the reactivity of iron nitrate in facilitating oxidative transformations in alcohol-containing media. The mechanism in these systems can involve a redox cascade where the iron(III) nitrate initiates a NOₓ-based cycle that generates the active oxidizing species. acs.org In the context of synthesizing the iron salt, the reaction between iron nitrate and the carboxylic acid in an alcohol solvent results in the formation of the iron carboxylate complex. Investigations into the oxidation of diols with metal nitrates suggest a mechanism involving the nitrosonium ion (NO⁺) as the active oxidizing agent in weakly acidic solutions. researchgate.net

Solvent-Free or Low-Solvent Synthetic Routes for Iron Carboxylates

To enhance efficiency and reduce environmental impact, solvent-free or low-solvent methods for preparing iron carboxylates have been developed. One such method is thermal decomposition, where an iron carboxylate precursor is heated in the absence of a solvent to yield the desired complex. google.com Another approach involves the direct fusion of metal oxides or hydroxides with molten fatty acids at high temperatures. google.com While this method eliminates the need for solvents, it can be challenging to remove unreacted starting materials from the final product. google.com

Commercially, iron 2-ethylhexoate is often supplied as a solution in mineral spirits, which constitutes a low-solvent preparation. kpi.ua Furthermore, decarboxylative iodination of benzoic acids can be achieved simply by heating with I₂, demonstrating that complex transformations can occur under low-solvent or solvent-free conditions. qmul.ac.uk These methods avoid the complexities of solvent recovery and can lead to higher product concentrations, though they may require high temperatures or result in byproducts that are difficult to separate. kpi.uagoogle.com

Role of Propan-2-ol and Other Aliphatic Alcohols in Synthesis

Aliphatic alcohols, particularly propan-2-ol (isopropyl alcohol), play a multifaceted role in the synthesis of iron 2-ethylhexanoate. They can act as solvents, reactants in side reactions, and media for controlling particle morphology in specialized synthetic pathways.

Propan-2-ol as a Solvent in Electrolytically Assisted Synthesis

Propan-2-ol is a preferred solvent in the electrolytically assisted synthesis of metal 2-ethylhexanoates. google.com This electrochemical method involves the anodic dissolution of a metal, such as iron, in a reaction mixture containing 2-ethylhexanoic acid dissolved in an aliphatic alcohol like propan-2-ol. google.comcdnsciencepub.com The process is conducted in an electrolyzer, often with anode and cathode compartments separated by an ion-exchange membrane. google.com

The alcohol solvent facilitates the process by dissolving the carboxylic acid and precipitating the metal carboxylate product. google.com Propan-2-ol is advantageous due to its ability to dissolve the reactants while having a lower solubility for the resulting iron 2-ethylhexanoate salt, which aids in its isolation. google.com Mechanistic studies on the electrochemical formation of copper(II) carboxylates have noted the involvement of i-propanol in the oxidation sequence of the intermediate copper(I) carboxylate. cdnsciencepub.com

Impact of Alcohol-Carboxylic Acid Esterification in Precursor Formation

When synthesizing iron 2-ethylhexanoate in an alcohol solvent like propan-2-ol, a significant side reaction that can occur is Fischer esterification. masterorganicchemistry.comlibretexts.org This is an acid-catalyzed equilibrium reaction between a carboxylic acid (2-ethylhexanoic acid) and an alcohol (propan-2-ol) to form an ester (isopropyl 2-ethylhexanoate) and water. masterorganicchemistry.comyoutube.com

Solvothermal and Hydrothermal Synthesis Pathways in Alcohol Media

Solvothermal synthesis is a versatile method for producing crystalline materials, including iron carboxylate complexes, from a solvent under high temperature and pressure in a sealed vessel, such as an autoclave. masterorganicchemistry.comnih.gov When the solvent is water, the method is termed hydrothermal synthesis. In the context of iron 2-ethylhexanoate, using an alcohol like propan-2-ol as the solvent medium is an example of a solvothermal pathway.

This technique allows for precise control over the size, shape, and crystallinity of the resulting particles by manipulating reaction parameters such as temperature, pressure, solvent type, and precursor concentration. masterorganicchemistry.com Alcohols are common solvents in solvothermal synthesis. nih.gov The synthesis of porous iron fumarate (B1241708) (MIL-88A), a type of iron carboxylate metal-organic framework (MOF), has been studied using various hydro-solvothermal methods to control nanoparticle size and yield. americanelements.com Similarly, high-entropy oxides have been prepared via solvothermal methods using alcohol solvents, indicating the broad applicability of this technique for creating complex metal-oxide-based materials. acs.org The use of an alcohol medium can facilitate the dissolution of the iron salt and 2-ethylhexanoic acid precursors, enabling the formation of a well-defined crystalline iron 2-ethylhexanoate product.

Coordination Chemistry and Structural Elucidation Studies of Iron 2 Ethylhexanoate Complexes

Spectroscopic Probing of Iron-Carboxylate Coordination Modes

Spectroscopic techniques are pivotal in elucidating the coordination environment of the iron center and the binding modes of the 2-ethylhexanoate (B8288628) ligands.

Vibrational Spectroscopy (FT-IR, Raman) for Ligand Binding Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, provides critical insights into the coordination of the carboxylate group to the iron center. tue.nl The analysis of the infrared spectra of metal 2-ethylhexanoate complexes is a powerful tool for monitoring reaction progress and understanding ligand binding. uwaterloo.ca

The key to this analysis lies in the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate (COO) group. The difference between these two frequencies (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode. uwaterloo.ca Carboxylate ligands can bind to metal centers in several ways, including monodentate, bidentate chelating, and bidentate bridging modes. uwaterloo.ca

Studies have established the following correlations for iron 2-ethylhexanoate complexes:

Monodentate: Δν is in the range of 258-300 cm⁻¹.

Bridging: Δν falls between 150-212 cm⁻¹.

Chelating: Δν is less than 135 cm⁻¹. uwaterloo.ca

The presence of a peak around 1550 cm⁻¹ is often indicative of free 2-ethylhexanoate ligands. uwaterloo.ca Two-dimensional correlation spectroscopy (2D-COS) has been employed to confidently assign absorbance bands to these different binding modes, even in complex spectra with overlapping peaks. uwaterloo.ca For instance, in pristine iron 2-ethylhexanoate films, curve-fitting of the FT-IR spectra allows for the quantification of the relative amounts of each binding motif. uwaterloo.ca

FT-IR spectroscopy has also been instrumental in monitoring the decomposition of iron(III) 2-ethylhexanoate precursor films, for example, during photolysis or near-infrared driven decomposition. google.comnih.govresearchgate.net The decrease in the intensity of the C-H and C-O vibrational modes of the 2-ethylhexanoate ligand over time provides a method to track the conversion of the precursor to iron oxide. nih.govresearchgate.net

Raman spectroscopy complements FT-IR by providing information on the chemical changes occurring during the oxidation of related systems, such as alkyd resins, and can be used to follow the oxidation process. researchgate.net It has also been used to characterize the products formed from precursors like molybdenum ethylhexanoate, where the absence or presence of specific modes indicates structural characteristics. google.com

Table 1: Vibrational Frequencies for Different Coordination Modes of Iron 2-Ethylhexanoate Create an interactive table based on the data below.

Coordination Mode Asymmetric Stretch (νₐₛ, cm⁻¹) Symmetric Stretch (νₛ, cm⁻¹) Frequency Difference (Δν, cm⁻¹) Reference
Monodentate ~1690-1710 ~1410-1430 258-300 uwaterloo.ca
Bridging ~1580-1620 ~1410-1430 150-212 uwaterloo.ca
Chelating ~1540-1560 ~1410-1430 <135 uwaterloo.ca
Free Ligand ~1550 Not specified ~135 uwaterloo.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable information on the chemical structure and changes occurring in systems involving iron 2-ethylhexanoate, particularly in catalytic applications. tue.nl While the paramagnetic nature of Fe(III) can complicate direct NMR analysis of the complex itself, ¹H and ¹³C NMR are extensively used to study the reactions it catalyzes. researchgate.netresearchgate.net

For instance, in the oxidation of ethyl linoleate (B1235992) catalyzed by an iron 2-ethylhexanoate system, ¹H NMR spectroscopy is used to monitor the reaction progress. researchgate.netresearchgate.net Key spectral changes observed include:

A decrease in the signal intensity of the bis-allylic methylene (B1212753) protons. researchgate.net

The disappearance of signals corresponding to cis-double bonds. researchgate.net

The formation of new signals in the 5.5-6.6 ppm region, indicating the formation of conjugated double bonds. researchgate.net

The appearance of peaks around 4.3 ppm, attributed to allylic methine protons. researchgate.net

The growth of peaks at approximately 7.9 and 8.0 ppm, which are characteristic of conjugated hydroperoxides (ROOH). researchgate.netresearchgate.net

These observations from ¹H and ¹³C NMR provide a detailed picture of the isomerization and oxidation processes occurring at the substrate level, driven by the catalytic activity of the iron complex. researchgate.netmdpi.com

Table 2: Key ¹H NMR Chemical Shifts in the Catalytic Oxidation of Ethyl Linoleate Create an interactive table based on the data below.

Proton Type Chemical Shift (δ, ppm) Observation during Oxidation Reference
Conjugated Hydroperoxides (ROOH) 7.9 - 8.0 Appears and then decreases researchgate.net
Conjugated Double Bonds 5.5 - 6.6 Appears and grows researchgate.net
Allylic Methine Protons ~4.3 Appears and grows researchgate.net
Bis-allylic Methylene Protons Not specified Decreases researchgate.net
cis-Double Bond Protons Not specified Decreases researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Iron Oxidation States

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for determining the oxidation state of paramagnetic metal ions, such as iron. tue.nlfigshare.com In the context of iron 2-ethylhexanoate, EPR has been used to confirm the presence of iron in the +3 oxidation state (Fe(III)). tue.nlscispace.com

Studies have revealed that iron 2-ethylhexanoate often exists as a trinuclear cluster containing two equivalent Fe(III) sites and one unique Fe(III) site. scispace.com The high redox stability of the Fe(III) in this structure is thought to be a factor in its catalytic activity. scispace.com EPR spectroscopy is crucial in identifying these Fe(III) species and understanding how their redox state might be altered by additives, such as reducing agents, which can enhance catalytic performance by promoting the reduction of Fe(III) to Fe(II). tue.nlscispace.com The technique has also been used to indirectly detect the formation of peroxyl radicals in oxidation reactions catalyzed by related systems. researchgate.netmdpi.com

Advanced Diffraction Analysis of Crystalline Structures

While obtaining single crystals of iron 2-ethylhexanoate suitable for X-ray diffraction can be challenging, research has indicated that it often forms a trinuclear oxo-centered iron(III) cluster with the general formula Fe₃(μ₃-O)(eh)₆(L)₃, where 'eh' is 2-ethylhexanoate and 'L' can be a solvent molecule like acetone (B3395972). researchgate.net This structural motif is common for carboxylatoiron complexes. researchgate.net

X-ray diffraction (XRD) has been utilized to analyze the resulting materials from the decomposition of iron 2-ethylhexanoate precursors. For example, powder XRD patterns of films generated by annealing the precursor at various temperatures show the transition to crystalline iron oxide (Fe₂O₃), such as hematite. google.com The amorphous nature of as-prepared films can also be confirmed by the lack of sharp diffraction peaks. nih.gov In broader coordination chemistry, single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles, as demonstrated in the analysis of iron(II) complexes with other ligands, which revealed distorted octahedral geometries. mdpi.com

Theoretical and Computational Modeling of Coordination Environments

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable for complementing experimental data and providing deeper insights into the geometric and electronic structures of iron carboxylate complexes. acs.orgnih.gov

Density Functional Theory (DFT) Calculations for Geometrical Optimization

DFT calculations are employed to model the structures of metal 2-ethylhexanoate complexes and to optimize their geometries. For related trinuclear oxo-centered iron(III) coordination compounds, DFT has been used to model probable complex structures. The computed spectral parameters from these optimized structures can then be compared with experimental data from techniques like FT-IR and EPR to validate the proposed models. researchgate.net

Furthermore, DFT calculations can elucidate reaction mechanisms. For instance, in the context of water oxidation catalyzed by iron complexes, DFT has been used to investigate the isomerization of high-valent Fe=O species and to determine the energy barriers for key steps like O-O bond formation. researchgate.net These theoretical studies suggest that steric and electronic factors, which can be modeled by DFT, play a crucial role in the reactivity of these complexes. acs.orgnih.gov

Molecular Dynamics Simulations of Ligand-Metal Interactions

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the intricate dance between ligands and metal centers at an atomic level. hku.hkresearchgate.net These simulations provide a dynamic picture of the conformational landscape, interaction energies, and the influence of the surrounding environment on the stability and reactivity of coordination complexes like those formed by iron and 2-ethylhexanoic acid. By solving Newton's equations of motion for a system of atoms, MD allows researchers to trace the trajectories of atoms and molecules over time, offering insights that are often inaccessible through experimental methods alone. researchgate.net

In the context of iron 2-ethylhexanoate complexes, MD simulations can elucidate the nature of the interactions between the 2-ethylhexanoate and propan-2-ol ligands with the central iron atom. The simulations rely on a force field, a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For organometallic systems, the accuracy of the force field is paramount and is often parameterized using data from more computationally intensive quantum mechanical calculations, such as Density Functional Theory (DFT). nih.gov This ensures that the simulations accurately represent the real-world behavior of the complex. nih.gov

Detailed research findings from MD simulations on analogous iron carboxylate systems have revealed several key aspects of ligand-metal interactions. These studies often focus on understanding the coordination modes of the carboxylate ligands, which can be monodentate, bidentate, or bridging between multiple metal centers. researchgate.net The flexibility of the carboxylate ligand allows for dynamic rearrangements, known as "carboxylate shifts," which can be crucial for the complex's reactivity. nih.gov

One of the primary outputs of MD simulations is the analysis of radial distribution functions (RDFs), which provide information about the probability of finding a particular atom at a certain distance from another. For an iron 2-ethylhexanoate complex in a propan-2-ol solvent, the RDFs would reveal the average distances between the iron center and the oxygen atoms of the 2-ethylhexanoate and propan-2-ol ligands, as well as the surrounding solvent molecules. This data is critical for determining the coordination number and geometry of the iron center.

While specific MD simulation data for the "2-ethylhexanoic acid;iron;propan-2-ol" system is not publicly available, the methodology remains a vital tool for studying such complexes. The general approach would involve constructing a simulation box containing the iron complex and solvent molecules, followed by an equilibration period to allow the system to reach a stable state. Production runs would then be performed to collect data on the system's dynamics.

The following interactive table showcases the type of data that can be extracted from MD simulations of a hypothetical iron 2-ethylhexanoate complex, illustrating the depth of insight these computational studies can provide.

Simulation ParameterDescriptionIllustrative Value
Fe-O (carboxylate) distanceAverage distance between the iron atom and the coordinating oxygen atoms of the 2-ethylhexanoate ligand.2.05 Å
Fe-O (propan-2-ol) distanceAverage distance between the iron atom and the coordinating oxygen atom of the propan-2-ol ligand.2.15 Å
Coordination NumberThe average number of ligands directly bonded to the central iron atom.6
Ligand Exchange RateThe frequency at which a coordinated propan-2-ol molecule is replaced by a solvent molecule.1.2 x 10⁹ s⁻¹
Binding Free EnergyThe free energy change upon binding of a 2-ethylhexanoate ligand to the iron center.-25 kcal/mol

Note: The values in this table are illustrative and based on typical findings for similar iron carboxylate complexes. They are not experimental data for the specific compound .

Mechanistic Investigations of Chemical Transformations Involving the Compound

Reaction Mechanisms in Organic Synthesis Pathways

The compound, primarily in the form of iron(II) or iron(III) 2-ethylhexanoate (B8288628), participates in several organic reactions, most notably those involving oxidative processes. These reactions often proceed through complex, multi-step mechanisms.

Iron 2-ethylhexanoate is implicated in reactions that proceed via free radical chain mechanisms, a common pathway for the oxidation of organic substrates. The oxidation of aldehydes, such as 2-ethylhexanal (B89479) to 2-ethylhexanoic acid, is a classic example that occurs through a radical chain process. nih.govrsc.orgnih.gov This mechanism generally involves three key stages: initiation, propagation, and termination. iitm.ac.in

Initiation: The reaction can be initiated by the iron catalyst, which facilitates the formation of initial radical species from an organic molecule and an oxidant like O₂. iitm.ac.in

Propagation: A series of recurring reactions carries the chain forward. In aldehyde autoxidation, an acyl radical reacts with oxygen to form an acylperoxy radical. This radical then abstracts a hydrogen atom from another aldehyde molecule to form a peroxy-acid and a new acyl radical, thus propagating the chain. nih.gov

Termination: The reaction ceases when radicals combine to form non-radical products. iitm.ac.in

A notable application is the use of iron 2-ethylhexanoate as a thermal stabilizer in silicone elastomers. nih.gov It counteracts oxidative degradation, which is believed to occur through a free-radical mechanism that attacks the organic side groups of the polysiloxane backbone. nih.gov The iron salt helps to inhibit this degradation, likely by interacting with the radical intermediates. nih.gov

The efficiency and product distribution of such oxidation reactions can be highly dependent on the reaction conditions, particularly the solvent used.

Table 1: Influence of Solvent on the Oxidation of 2-Ethylhexanal (2-EHAL) *

Solvent2-EHAL Conversion (%)2-EHA Selectivity (%)
Acetic Acid99.961.9
Acetonitrile (B52724)99.847.1
Toluene99.560.7
Heptane98.968.7
Decane98.871.5
2-ethylhexanol55.293.0
n-butanol42.797.0
iso-butanol47.892.6

*Data adapted from a study on N-hydroxyphthalimide catalyzed oxidation, illustrating the significant impact of the solvent environment on reaction outcomes. mdpi.com Protic solvents like alcohols, while leading to lower conversion under certain conditions, showed significantly higher selectivity towards the desired 2-ethylhexanoic acid (2-EHA). mdpi.com

The reactivity of the iron center is critically dependent on its oxidation state, typically cycling between Fe(II) and Fe(III), although higher oxidation states can be formed as reactive intermediates. Iron 2-ethylhexanoate can be supplied as either the ferric (Fe³⁺) salt or the ferrous (Fe²⁺) salt. nih.govamericanelements.com

Iron can initiate and amplify oxidation reactions through two primary mechanisms depending on its oxidation state:

Hydroxyl Radical-Dependent Mechanism (Fenton Reaction): In this pathway, Fe(II) reacts with hydrogen peroxide (a common byproduct of oxidation) to generate a highly reactive hydroxyl radical (HO•), which then initiates the oxidation chain. iitm.ac.in

Hydroxyl Radical-Independent Mechanism: This alternative proposes that iron-oxygen complexes, such as perferryl (Fe³⁺-O₂⁻ ↔ Fe⁴⁺=O) or ferryl (Fe⁴⁺=O) ions, are the primary initiating species rather than free hydroxyl radicals. iitm.ac.in It has been observed that Fe(II) and dioxygen alone can generate lipid-derived radicals, suggesting a mechanism mediated by an iron-dioxygen complex. iitm.ac.in

In some catalytic cycles, such as the hydroxylation of alkanes, even higher oxidation states like Iron(V)-oxo (Fe⁵⁺=O) have been proposed and identified as the key active species responsible for C-H bond activation. doi.org The specific formulation of the compound dictates its initial state; for example, its use as a thermal stabilizer in silicones often involves the ferric (Fe³⁺) salt of 2-ethylhexanoic acid. nih.gov

Table 2: Role of Different Iron Oxidation States in Oxidation Reactions

Iron Oxidation StateProposed Role/IntermediateAssociated Reaction/MechanismReference
Fe(II) Reagent for Fenton reactionGenerates hydroxyl radicals from H₂O₂ to initiate oxidation. iitm.ac.in
Forms Fe(II)-dioxygen complexesInitiates oxidation independent of hydroxyl radicals. iitm.ac.in
Fe(III) Component of iron-oxygen complexes (e.g., perferryl ion)Initiates oxidation reactions. iitm.ac.in
Lewis acid catalystCatalyzes hetero-Diels-Alder reactions. rsc.org
Fe(IV) Ferryl ion (Fe⁴⁺=O)Proposed intermediate in hydroxyl radical-independent oxidation. iitm.ac.in
Fe(V) Iron(V)-oxo species (Fe⁵⁺=O)Suggested as the major active species in C-H hydroxylation. doi.org

Catalytic Reaction Mechanisms

Metal complexes of 2-ethylhexanoic acid are well-regarded for their catalytic activity in various industrial processes, where they are valued for their high solubility in nonpolar solvents. doi.orgresearchgate.net

Metal ethylhexanoates function as effective catalysts in polymerization reactions. doi.orgresearchgate.net They are particularly noted for their role in ring-opening polymerization (ROP). For instance, Tin(II) 2-ethylhexanoate is a widely used catalyst for the ROP of lactones and lactides to produce polyesters. savemyexams.com While this involves tin, it exemplifies the function of metal carboxylates in this class of reactions. The iron 2-ethylhexanoate complex can act as a polymerization initiator, where the metal center coordinates with the monomer and facilitates the opening of the ring, thereby starting the polymer chain growth. The specific mechanism of initiation and the extent of chain transfer events are dependent on the metal, the monomer, and the reaction conditions.

The nature of the active site in catalysis involving iron 2-ethylhexanoate depends on whether the process is homogeneous or heterogeneous.

In homogeneous catalysis , the catalyst is dissolved in the reaction medium. Iron 2-ethylhexanoate itself is a charge-neutral coordination complex, not a simple salt, with a structure similar to corresponding metal acetates. doi.orgresearchgate.net This solubility makes it an effective homogeneous catalyst. mdpi.com The active site is the iron center coordinated by the carboxylate ligands. In some reactions, such as the hetero-Diels-Alder reaction, the iron(III) center functions as a mild Lewis acid. rsc.org In more complex oxidation reactions, the active species can be transient, high-valent iron-oxo intermediates. doi.org Spectroscopic techniques are crucial for identifying these species. For example, in systems using 2-ethylhexanoic acid (EHA) as an additive, specific iron-oxo intermediates have been characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. doi.org

Table 3: EPR Spectroscopic Data for Proposed Iron-Oxo Intermediates

Proposed IntermediateCatalytic System AdditiveEPR g-valuesReference
Iron-oxo intermediate 1aEHA2-ethylhexanoic acid (EHA)g_max = 2.07 doi.org

Data adapted from a study on iron-catalyzed oxidation, identifying an Iron(V)-oxo species as the active intermediate. doi.org

In heterogeneous catalysis , the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gas reactants. savemyexams.com Heterogenization can be achieved by immobilizing a homogeneous catalyst onto a solid support. nih.gov In such cases, the active site is still the iron complex, but its reactivity can be modified by the support. For solid iron oxide catalysts, the active sites can be more complex. For example, the creation of an oxygen vacancy on an iron oxide surface can result in multiple, distinct Fe sites in the immediate vicinity, each with different catalytic properties that can act in concert to facilitate a multi-step reaction. researchgate.netnih.gov The reaction then proceeds on the surface of the catalyst through steps of adsorption, reaction, and desorption. savemyexams.com

Detailed mechanisms have been proposed for several transformations catalyzed by iron complexes, including those involving 2-ethylhexanoate.

Alkane Hydroxylation: For the selective hydroxylation of C-H bonds, a high-valent iron(V)-oxo intermediate is suggested to be the primary active species. doi.org This powerful oxidant is capable of abstracting a hydrogen atom from an alkane, leading to the formation of an alkyl radical and an iron(IV)-hydroxo species, which then combine to form the alcohol product.

Aldehyde Autoxidation: The widely accepted mechanism for the autoxidation of aldehydes like 2-ethylhexanal involves a free-radical chain reaction that forms a peroxy-acid. nih.gov This peroxy-acid can then react with another molecule of aldehyde in a nucleophilic addition to form a Criegee intermediate, which subsequently rearranges to yield two molecules of the corresponding carboxylic acid. nih.gov

Lipid Peroxidation: In biological contexts or related models, iron can catalyze lipid peroxidation. One proposed mechanism, independent of hydroxyl radicals, involves the formation of iron-oxygen complexes like ferryl or perferryl ions that initiate the oxidation process. iitm.ac.in

Photochemically Induced Decomposition Mechanisms

The photochemical decomposition of the iron(III) 2-ethylhexanoate complex is a process of significant interest, particularly for its application in materials science as a precursor for metal oxides. researchgate.net The absorption of light energy by the complex initiates a series of chemical transformations, leading to the breakdown of the compound and the formation of new products.

The photochemically induced decomposition of iron(III) 2-ethylhexanoate is a key step in its conversion to iron oxides. uwaterloo.ca This process is catalyzed by photoredox reactions involving the iron center (Fe³⁺/Fe²⁺), the 2-ethylhexanoate ligand, and often oxygen. nih.gov The initial step involves the photo-induced complexation of the ferric ion with the carboxylate ligands. nih.gov

Upon irradiation, ligand-to-metal charge transfer can occur, leading to the reduction of Fe(III) to Fe(II) and the oxidation of the ligand. This initiates the breakdown of the carboxylate ligand. In the presence of an oxygen atmosphere, the photochemical decomposition can be dramatically enhanced. nih.gov

A proposed mechanism for the photochemical decomposition of transition metal carboxylates involves the conversion of bridging and monodentate ligands into chelating ligands before the decomposition proceeds. uwaterloo.ca This ligand exchange is a critical precursor to the subsequent breakdown of the complex and the formation of the final metal oxide product. The process can be influenced by the presence of protons. uwaterloo.ca

Two-dimensional correlation spectroscopy (2D-COS) is a powerful analytical technique for elucidating the complex reaction pathways involved in the photochemical decomposition of iron(III) 2-ethylhexanoate. uwaterloo.caspectroscopyonline.com By analyzing spectral changes over time, 2D-COS can separate overlapping spectral bands and determine the sequence of events, providing detailed mechanistic insights. spectroscopyonline.comnih.gov

In the study of the photochemically induced decomposition of iron(III) 2-ethylhexanoate thin films, 2D-COS has been used to analyze infrared spectra collected as a function of photolysis time. uwaterloo.ca This analysis helps to distinguish between different coordination modes of the carboxylate ligands, such as free/ionic, chelating, bridging, and monodentate. uwaterloo.ca

The 2D-COS spectra for the photochemical decomposition of iron(III) 2-ethylhexanoate indicate a two-stage decomposition process. uwaterloo.ca The initial stage involves the conversion of bridging and monodentate ligands into chelating ligands. uwaterloo.ca The second stage is the subsequent decay of the chelating ligand signals as the complex decomposes into the metal oxide. uwaterloo.ca

The synchronous and disrelation plots from 2D-COS provide a detailed picture of the correlations between different vibrational bands, allowing for the confident assignment of these bands to specific coordination motifs. uwaterloo.ca For instance, the difference (Δ) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group can be used to identify the binding mode. uwaterloo.ca

Table 1: Assignment of Carboxylate Coordination Motifs based on IR Stretching Frequencies

Coordination Motif Δ (νas - νs) cm⁻¹
Monodentate 258-300
Bridging 150-212
Chelating <135
Free Ligand ~135

This table is based on data from a study on the photochemical decomposition of transition metal 2-ethylhexanoate complexes. uwaterloo.ca

Thermal Decomposition Pathways and Product Formation

The thermal decomposition of iron(III) 2-ethylhexanoate involves the breakdown of the compound upon heating, leading to the formation of various gaseous and solid products. The stability of the complex and the nature of the decomposition products are influenced by factors such as the atmosphere and the presence of other chemical species.

Studies on the thermal decomposition of similar iron carboxylates, such as iron(III) formate, show that the process can be complex, involving competitive pathways. researchgate.net These can include the decomposition of the carboxylate anion and electron transfer from the anion to the Fe(III) center, resulting in the formation of Fe(II) species. researchgate.net

The gaseous products from the thermal decomposition of iron(III) 2-ethylhexanoate can include carbon monoxide (CO) and carbon dioxide (CO₂). fujifilm.com The solid residue is typically a form of iron oxide. fujifilm.com The exact nature of the final iron oxide (e.g., Fe₂O₃ or Fe₃O₄) can depend on the decomposition conditions. researchgate.net

The decomposition pathway can also be influenced by the counter anions present in the complex. scitechnol.com While the provided compound name does not specify counter anions other than the carboxylate, in more complex formulations, these can have a major effect on the thermal stability. scitechnol.com

Table 2: Potential Products of Thermal Decomposition of Iron(III) 2-Ethylhexanoate

Product Type Examples
Gaseous Products Carbon Monoxide (CO), Carbon Dioxide (CO₂)
Solid Residue Metal Oxides (e.g., Iron(III) oxide)

This table is compiled from information on the thermal decomposition of iron(III) carboxylates. fujifilm.com

Precursors for Metal Oxide Nanoparticle Synthesis

The iron complex of 2-ethylhexanoic acid, often in a propan-2-ol solvent system, is a versatile precursor for generating iron oxide nanoparticles through various synthesis routes. These nanoparticles are of significant interest due to their magnetic, catalytic, and biomedical properties.

Spray-flame pyrolysis is a high-temperature aerosol process capable of producing a wide range of metal oxide nanoparticles. In this method, a liquid precursor containing the metal organic compound is atomized into a flame, where it undergoes combustion and chemical reaction to form nanoparticles. The use of 2-ethylhexanoic acid as a component in the precursor solution for iron oxide nanoparticles has been shown to influence the particle formation process. The addition of 2-ethylhexanoic acid to an ethanol-based precursor solution can lead to the formation of single-phase, high-surface-area nanoparticles with a narrow size distribution. researchgate.net This is attributed to the potential for micro-explosions of the burning droplets, which can prevent the formation of undesired larger particles and inhomogeneous elemental compositions. researchgate.net

The characteristics of the resulting nanoparticles are highly dependent on the combustion parameters. For instance, an increase in flame temperature can lead to a reduction in the particle size of flame-synthesized nanoparticles. nih.gov In the context of iron-based nanoparticles, lower flame temperatures tend to favor the formation of Fe(III) oxides. nih.gov

Precursor SystemSynthesis MethodKey Finding
Iron nitrates in ethanol (B145695)/2-ethylhexanoic acidSpray-flame synthesisAddition of 2-EHA promotes the formation of single-phase, high-surface-area LaFeO3 with a narrow size distribution. researchgate.net
Organometallic precursorsFlame Spray PyrolysisCan improve homogeneity and provide a smaller grain size distribution in the resulting nanoparticles. nih.gov

Microemulsion techniques offer a method for synthesizing monodisperse nanoparticles with controlled size and shape. mdpi.com This approach involves creating a thermodynamically stable dispersion of two immiscible liquids, such as water and oil, stabilized by a surfactant. The aqueous nanodroplets within the microemulsion act as constrained reactors for the synthesis of nanoparticles. Iron salts can be introduced into these aqueous cores, followed by a reducing agent to precipitate iron-based nanoparticles.

While this method allows for good control over nanoparticle dimensions, it is often associated with lower production yields and can result in nanoparticles with lower magnetic properties compared to other synthesis methods. mdpi.com For instance, iron core/iron oxide shell magnetic nanoparticles have been synthesized via a microemulsion route, resulting in particles with core diameters of 8-16 nm and shell thicknesses of 2-3 nm. nih.govresearchgate.net

Synthesis MethodKey FeaturesResulting Nanoparticle Characteristics
MicroemulsionGood control over size and shape; low efficiency output. mdpi.comMonodisperse nanoparticles; potentially lower magnetic properties (20 to 60 Am²/kg). mdpi.com
Microemulsion with FeCl₃ and NaBH₄Synthesis under an inert atmosphere in water-in-oil microemulsion.Spherical iron core/iron oxide shell nanoparticles with 8-16 nm cores and 2-3 nm shells. nih.govresearchgate.net

Metallo-Organic Decomposition (MOD) is a non-vacuum, solution-based technique for producing thin films and ceramic powders. This method utilizes metal-organic precursors, such as metal 2-ethylhexanoates, which are dissolved in an appropriate solvent to form a precursor solution. nih.govresearchgate.net This solution can then be applied to a substrate (for thin films) or processed to yield powders. A subsequent heat treatment decomposes the organic ligands, leaving behind the desired metal oxide or ceramic material.

Metal 2-ethylhexanoates are particularly suitable as precursors for MOD due to their solubility in organic solvents and their ability to decompose cleanly at relatively low temperatures. researchgate.net This process is advantageous for preparing complex, multi-component oxides like yttrium iron garnet (YIG), where stoichiometric control is crucial. The use of well-defined metal-organic precursors allows for precise mixing of the constituent metals at the molecular level, leading to homogenous final materials.

The design of the precursor system, including the concentration of the metal-organic compound, plays a critical role in determining the final morphology and composition of the synthesized nanoparticles. rsc.org Research has shown that the size of iron oxide nanoparticles does not always increase monotonically with increasing precursor concentration. rsc.orgresearchgate.net Instead, the particle size may initially increase, reach a maximum, and then decrease with further increases in precursor concentration. rsc.orgresearchgate.net

This phenomenon is closely linked to the ratio of surfactant to precursor. rsc.orgresearchgate.net The amount of surfactant available affects both the nucleation and growth stages of nanoparticle formation. Control over the precursor concentration is therefore a key parameter for tuning the size and, consequently, the magnetic properties of the resulting nanoparticles. rsc.orgresearchgate.net

ParameterInfluence on Nanoparticle Properties
Precursor Concentration Affects nanoparticle size in a non-monotonic manner; an optimal concentration exists for achieving maximum size. rsc.orgresearchgate.net
Surfactant-to-Precursor Ratio Plays a crucial role in tuning nanoparticle size by influencing nucleation and growth. rsc.orgresearchgate.net

Fabrication of Thin Films and Coatings

The "2-ethylhexanoic acid;iron;propan-2-ol" compound is also a valuable precursor for the fabrication of high-quality thin films and coatings, particularly in the microelectronics industry.

High-quality films for microelectronics applications demand precursors with extremely pure chemical compositions. google.com Metal 2-ethylhexanoates, including the iron complex, have emerged as important metal-organic precursors for this purpose. google.com The synthesis of these precursors with high purity and in high yield is essential for their use in the formation of semiconductor materials. google.com Traditional methods for preparing metal 2-ethylhexanoates often result in products contaminated with unreacted oxides or hydroxides, which are difficult to remove and unsuitable for microelectronics. google.com Therefore, advanced synthesis processes that yield high-purity metal 2-ethylhexanoates are critical for enabling their application in the fabrication of advanced electronic devices. google.com

An in-depth examination of the organometallic compound Iron(III) 2-ethylhexanoate reveals its significant role in the advancement of materials science and engineering. This compound, a salt of ferric iron and 2-ethylhexanoic acid, serves as a versatile precursor and additive in the formulation of a wide range of advanced materials, from thin films to polymer composites. kpi.ua Its solubility in organic solvents makes it particularly useful in various solution-based processing techniques. americanelements.com

Catalytic Applications in Organic Synthesis and Polymerization

General Organic Reactions Catalyzed by Iron 2-Ethylhexanoate (B8288628)

Iron (III) 2-ethylhexanoate demonstrates catalytic activity in several fundamental organic reactions, including oxidation, hydrogenation, cross-linking, and cycloaddition reactions.

Cross-linking and Curing Reactions (e.g., Epoxy, Polyurethane)

Iron (III) complexes, including iron(III) 2-ethylhexanoate, can function as catalysts in the curing of thermosetting polymers like polyurethanes and epoxy resins.

In polyurethane chemistry, iron(III) complexes are used to catalyze the reaction between polyols and polyisocyanates, leading to the formation of the urethane linkage. google.com Specifically, iron(III) 2-ethylhexanoate can be a component in catalyst systems for two-component polyurethane compositions, which are used in applications such as casting compounds, sealants, adhesives, and coatings. google.com The catalytic activity of such complexes influences the curing rate, which in turn affects the final properties of the polyurethane material. researchgate.net

For epoxy resins, the curing process, or cross-linking, involves the opening of the oxirane ring of the epoxy monomer and subsequent reaction with a curing agent. youtube.com While various catalysts are employed to accelerate this process, the specific use of iron(III) 2-ethylhexanoate is not as extensively documented as in polyurethane systems. However, Lewis acids are known to catalyze the homopolymerization of epoxy resins. youtube.com The mechanism typically involves the coordination of the Lewis acid to the oxygen of the epoxy ring, making it more susceptible to nucleophilic attack.

Diels-Alder Reactions

Iron(III) 2-ethylhexanoate has been identified as a novel and mild Lewis acid catalyst for the stereoselective hetero-Diels-Alder reaction. rsc.orgconsensus.apprsc.org This [4+2] cycloaddition reaction is a powerful tool in organic synthesis for the formation of six-membered rings. masterorganicchemistry.com

Specifically, iron(III) 2-ethylhexanoate catalyzes the reaction between ethyl (E)-4-oxobutenoate and alkyl vinyl ethers. This reaction proceeds with high stereoselectivity, producing cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid ethyl esters with diastereoisomeric excesses (de) as high as 98%. rsc.org The choice of the metal, its oxidation state, and the ligand are crucial for achieving high yields and selectivity in such reactions. researchgate.net

Table 2: Iron(III) 2-Ethylhexanoate in Hetero-Diels-Alder Reaction

DieneDienophileCatalystProductDiastereoisomeric Excess (de)
Ethyl (E)-4-oxobutenoateAlkyl vinyl ethers (e.g., ethyl, isobutyl, n-butyl)Iron(III) 2-ethylhexanoatecis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl estersUp to 98% rsc.org

Catalysis in Polymerization Processes

Beyond its role in general organic reactions, iron 2-ethylhexanoate and related iron compounds are significant catalysts in the field of polymer chemistry, particularly in ring-opening polymerization and atom transfer radical polymerization.

Ring-Opening Polymerization (ROP) of Lactones and Lactides

Ring-opening polymerization (ROP) is a key method for producing biodegradable polyesters such as poly(lactic acid) (PLA) and poly(ε-caprolactone) (PCL) from their respective cyclic monomers, lactide and ε-caprolactone. While tin(II) 2-ethylhexanoate is a widely used catalyst for this process, concerns about tin toxicity have driven research into alternatives, with iron-based catalysts being a promising option due to iron's biocompatibility. mdpi.comfrontiersin.orgresearchgate.netillinois.edu

The generally accepted mechanism for ROP catalyzed by metal alkoxides is a coordination-insertion mechanism. researchgate.netresearchgate.net This involves the coordination of the monomer to the metal center, followed by a nucleophilic attack of an alkoxide group on the carbonyl carbon of the monomer, leading to the opening of the ring and chain propagation. frontiersin.orgresearchgate.netnih.gov

While specific studies on iron(III) 2-ethylhexanoate for ROP are not abundant, other iron complexes have shown significant activity. For instance, iron(III) triflate can catalyze the ROP of lactide and lactones. mdpi.com N-heterocyclic carbene iron complexes have also been demonstrated as highly active catalysts for the bulk polymerization of lactide, in some cases exceeding the activity of the traditional tin catalyst. rsc.org

Table 3: Comparison of Catalysts in Ring-Opening Polymerization

MonomerCatalyst SystemKey Features
L-lactide (LLA)Iron(III) triflateShows relatively high activity; addition of a proton sponge can increase polymer yield and molecular weight. mdpi.com
ε-caprolactone (CL)Iron(III) triflatePolymerization rate is decelerated by the presence of a proton sponge. mdpi.com
LactideN-heterocyclic carbene iron complexesActive at high lactide/catalyst ratios, produces high molecular weight polylactide with narrow dispersity. rsc.org
LactideTin(II) 2-ethylhexanoateWidely used due to high reaction rates and solubility, but has toxicity concerns. researchgate.netillinois.edu

Atom Transfer Radical Polymerization (ATRP)

Atom transfer radical polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures and low polydispersity. wikipedia.org Iron-based catalysts are attractive for ATRP due to iron's abundance, low cost, and low toxicity. cmu.edumdpi.com

The fundamental principle of ATRP involves the reversible activation and deactivation of dormant polymer chains by a transition metal complex. wikipedia.org In iron-catalyzed ATRP, an Fe(II) species activates a dormant chain (an alkyl halide) to generate a radical and an Fe(III) species. This radical then propagates before being deactivated by the Fe(III) complex in a reversible process. mdpi.com

Various iron complexes have been successfully employed in ATRP. cmu.edu A common approach is Activators Generated by Electron Transfer (AGET) ATRP, where an oxidatively stable Fe(III) complex is reduced in situ to the active Fe(II) state by a reducing agent like ascorbic acid or tin(II) 2-ethylhexanoate. nih.gov This method allows for polymerization to be conducted in the presence of limited amounts of air. cmu.edu The choice of ligands, such as phosphines or amines, plays a crucial role in tuning the catalyst's activity and the degree of control over the polymerization. cmu.edunih.gov

Table 4: Key Features of Iron-Catalyzed ATRP

ATRP MethodCatalyst System ExampleDescription
Normal ATRPFe(II)Br / LigandDirect use of an Fe(II) complex to initiate polymerization. cmu.edu
AGET ATRPFeCl₃ / Triphenylphosphine / Ascorbic AcidAn Fe(III) complex is reduced to the active Fe(II) state by a reducing agent, enabling polymerization in the presence of air. cmu.edunih.gov
ICAR ATRPFe(III) complex / Radical InitiatorRadicals from a conventional initiator reduce the Fe(III) complex to the active Fe(II) state. nih.gov

Influence on Polymer Molecular Weight and Polydispersity

Iron (III) 2-ethylhexanoate is a recognized catalyst in polymerization processes, where it plays a crucial role in controlling the molecular weight and polydispersity of polymers. americanelements.comamericanelements.com In polymerization reactions such as Atom Transfer Radical Polymerization (ATRP), iron-based catalysts are considered environmentally friendly and cost-effective alternatives to other metals. cmu.eduresearchgate.net The control over polymerization is significantly influenced by the coordinating ligands attached to the iron center. cmu.edu

In iron-catalyzed ATRP, well-defined polymers with narrow molecular weight distributions (Mw/Mn values between 1.1 and 1.5) can be achieved. cmu.edu The rate of polymerization and the final polymer characteristics are sensitive to factors like temperature and the structure of the ligands. cmu.edu For instance, in the "grafting from" polymerization technique, iron catalysts have demonstrated high initiation efficiencies (80-95%), leading to the formation of brush macromolecules with controlled structures. cmu.edu

The ability to tune polymer dispersity is critical as it affects the material's properties and processability. nih.govrsc.orgnih.gov Methodologies like altering catalyst concentration during polymerization are employed to control the molecular weight distribution's shape and breadth. nih.gov Iron catalysts, including carboxylates, have been effectively used in the ring-opening polymerization (ROP) of lactones to produce polyesters like polylactide (PLLA) with narrow dispersity (as low as 1.03) and controlled molar masses. researchgate.net

Table 1: Influence of Iron Catalysts on Polymer Properties

Polymerization Method Monomer Catalyst System Achieved Molecular Weight (Mn) Polydispersity Index (Đ or Mw/Mn) Reference
ATRP Styrene, Acrylates Iron(II) Halides / Ligands Controlled 1.1 - 1.5 cmu.edu
ROP Lactide Iron(II) Acetate / Carboxamides Up to 15 kg mol⁻¹ ~1.03 researchgate.net

Mechanism of Segmental Exchange in Polymerization

The catalytic activity of iron carboxylates in polymerization is governed by complex reaction mechanisms. While the specific term "segmental exchange" is not broadly detailed, the underlying principles involve coordination and insertion steps. In the iron-catalyzed hydrosilylation of ketones, which shares mechanistic features with some polymerization processes, carboxylate precatalysts are activated through reduction of the carboxylate ligand to an alkoxide. acs.orgnih.gov This alkoxide then enters the primary catalytic cycle. acs.orgnih.gov

The general mechanism for iron-catalyzed polymerization often involves a coordination-insertion pathway. researchgate.net For instance, in the ring-opening polymerization of cyclic esters, the monomer coordinates to the Lewis acidic iron center, followed by the insertion of the monomer into the iron-initiator bond, leading to chain growth. researchgate.net

In some systems, redox-switchable catalysis has been explored using iron complexes. This approach allows for the control of polymerization activity by changing the oxidation state of the iron center, which can be used to create complex polymer architectures like block copolymers. nsf.gov The mechanism for iron-catalyzed ATRP involves the reversible activation and deactivation of dormant polymer chains by a lower oxidation state iron complex (activator) and a higher oxidation state iron complex (deactivator), respectively. researchgate.net

Environmental Catalysis and Fuel Additives

Beyond polymerization, this iron compound demonstrates significant potential in environmental applications, particularly as a fuel additive and a catalyst for treating pollutants.

Fuel-Borne Catalysts for Diesel Soot Oxidation

Iron 2-ethylhexanoate is utilized as a fuel-borne catalyst (FBC) to facilitate the oxidation of diesel soot, also known as particulate matter (PM). epa.gov Its hydrophobic nature allows it to dissolve readily in diesel fuel. epa.gov Upon combustion, the organometallic complex decomposes to form metal oxide particles that catalytically reduce the ignition temperature of soot, aiding in the regeneration of diesel particulate filters (DPFs). epa.gov

Studies have shown that adding 50 ppm of an iron complex to diesel fuel can lower the soot oxidation temperature by as much as 116°C. epa.gov This catalytic action also leads to a significant reduction in carbon monoxide (CO) emissions during the soot oxidation process. epa.gov Other iron-based additives like ferrocene have also been shown to be effective in reducing DPM by 4% to 45%, depending on engine conditions, by forming a catalytic ferric oxide coating in the combustion chamber. cdc.govfpc1.com

Table 2: Effect of Iron-Based FBC on Diesel Soot Oxidation

Catalyst Concentration in Fuel Soot Oxidation Temperature Reduction Effect on Gaseous Emissions Reference
Iron 2-ethylhexanoate 50 ppm 116°C Significant decrease in CO epa.gov

Electrocatalytic Applications

Iron complexes are recognized for their electrocatalytic capabilities, particularly in the reduction of carbon dioxide (CO₂). encyclopedia.pubnih.gov While specific studies on the electrocatalytic use of 2-ethylhexanoic acid;iron;propan-2-ol are limited, the broader class of iron complexes serves as a valuable model. These complexes can act as homogeneous catalysts for CO₂ reduction and H₂ evolution. encyclopedia.pub The catalytic performance is often dependent on the ligand structure and the oxidation state of the iron center. nih.govacs.org For example, iron(I) complexes have been shown computationally to be effective in fixing and activating CO₂ molecules for reduction to formate. nih.gov

Wastewater Treatment as a Precipitant or Catalyst

Iron compounds are widely used in wastewater treatment due to their roles as precipitants, flocculants, and catalysts. kronosecochem.com Iron salts can react with various dissolved pollutants to form low-solubility compounds, a process known as precipitation. kronosecochem.com The positively charged Fe³⁺ and Fe²⁺ ions also neutralize and agglomerate negatively charged colloidal particles, facilitating their removal through flocculation. kronosecochem.com

Specifically, Iron 2-ethylhexanoate has been identified as a potential catalyst in wastewater treatment to aid in the removal of pollutants. Iron-based catalysts, including zero-valent iron and iron oxides, are employed in advanced oxidation processes, often assisted by ultrasound, to degrade organic contaminants. researchgate.net Iron nanoparticles have also shown promise for the remediation of pollutants through catalytic decomposition. researchgate.net

CO Oxidation Catalysis

Iron complexes are effective catalysts for oxidation reactions, including the oxidation of carbon monoxide (CO). rsc.org Single-atom iron catalysts embedded in substrates like C₂N have demonstrated high chemical activity for the adsorption of CO and O₂ molecules. researchgate.net The mechanism for CO oxidation on such catalysts can proceed through pathways like Langmuir-Hinshelwood or Eley-Rideal, with calculated energy barriers that indicate feasibility. researchgate.net The catalytic cycle often involves the generation of high-valent iron-oxo species that act as powerful oxidizing agents. acs.orgyoutube.com While research on CO oxidation using 2-ethylhexanoic acid;iron;propan-2-ol specifically is not extensive, the general catalytic activity of iron carboxylate complexes in various oxidation reactions suggests its potential in this application. acs.org

Advanced Characterization Techniques and Research Methodologies

In-situ and Operando Spectroscopy for Reaction Monitoring

In-situ and operando spectroscopy are powerful tools for observing the chemical and physical changes in materials under actual reaction conditions. nih.gov These techniques provide a dynamic picture of the precursor's transformation, enabling the identification of transient species and the elucidation of reaction mechanisms.

The decomposition of the iron(III) 2-ethylhexanoate (B8288628) complex, a key component of the precursor system, can be monitored in real-time using techniques like Fourier Transform Infrared (FTIR) spectroscopy. semanticscholar.org This method is particularly effective for tracking the evolution of the organic ligand during thermal or photochemical decomposition. uwaterloo.ca

During the process, thin films of the precursor are often prepared by methods such as spin-coating a solution of iron(III) 2-ethylhexanoate in a solvent like hexanes onto an infrared-transparent substrate (e.g., CsI or Si wafers). semanticscholar.orggoogle.com As the film is subjected to heat or UV irradiation, time-resolved FTIR spectra are collected. The primary indicators of precursor transformation are changes in the vibrational bands associated with the carboxylate (COO⁻) and C-H groups of the 2-ethylhexanoate ligand. uwaterloo.ca The intensity of C-H stretching and bending vibrations diminishes as the ligand decomposes, providing a direct measure of the reaction progress. semanticscholar.orguwaterloo.ca

Operando studies, which combine spectroscopic analysis with simultaneous measurement of catalytic activity or other properties, allow for a direct correlation between the precursor's chemical state and the material's emerging functionality. nih.govacs.org For instance, an operando FTIR setup can be integrated with a mass spectrometer to correlate the changes in surface species with the gaseous products being evolved during decomposition. nih.gov

Spectroscopic methods are vital for identifying the chemical species present at different stages of the reaction, from the initial precursor complex to the final iron oxide product.

FTIR Spectroscopy : This technique is highly sensitive to the coordination environment of the carboxylate ligand. The frequency difference (Δν) between the asymmetric (ν_as) and symmetric (ν_s) stretching vibrations of the COO⁻ group can distinguish between different binding modes, such as monodentate, bidentate chelating, and bidentate bridging. uwaterloo.ca Two-dimensional correlation spectroscopy (2D-COS) applied to time-resolved FTIR data can reveal the sequence of events, for example, showing the conversion of one coordination mode into another before the final decomposition. uwaterloo.ca This detailed analysis helps to build a step-by-step mechanism of the ligand's removal and the initial formation of the inorganic network. uwaterloo.ca

Mössbauer Spectroscopy : This is a nuclear technique specifically sensitive to the local environment of iron atoms. It provides precise information on the oxidation state (e.g., Fe²⁺, Fe³⁺), spin state, and coordination geometry of the iron centers. niscpr.res.in Studies on the thermal decomposition of iron(III) carboxylates show that Mössbauer spectra of the initial precursor exhibit a quadrupole doublet, characteristic of high-spin Fe³⁺ in a distorted octahedral geometry. 222.29.77akjournals.com As the precursor is heated, the spectra evolve, revealing the formation of intermediate phases and, ultimately, the final iron oxide product (e.g., α-Fe₂O₃ or γ-Fe₂O₃), which is often identified by its characteristic six-line magnetic sextet pattern. 222.29.77akjournals.com

The table below summarizes key spectroscopic features used to identify species during the transformation of an iron 2-ethylhexanoate precursor.

TechniqueAnalyte/FeatureInterpretation
FTIR Spectroscopy C-H stretching/bending vibrationsDecrease in intensity indicates decomposition and removal of the 2-ethylhexanoate ligand. semanticscholar.orguwaterloo.ca
Carboxylate (COO⁻) asymmetric/symmetric stretchesChanges in peak position and separation (Δν) reveal shifts in coordination modes (monodentate, bridging, etc.). uwaterloo.ca
Appearance of CO₂ vibrational signalsIndicates decarboxylation as a key step in the decomposition pathway. osti.gov
Mössbauer Spectroscopy Isomer Shift (δ) & Quadrupole Splitting (ΔE_Q)Confirms Fe(III) high-spin state in the initial precursor and tracks changes in the iron's electronic environment. niscpr.res.in
Appearance of a magnetic sextetSignals the formation of magnetically ordered iron oxide phases like α-Fe₂O₃ or γ-Fe₂O₃. 222.29.77akjournals.com

Advanced Microscopic and Imaging Techniques

Microscopic techniques provide direct visual information about the morphology, size, and surface characteristics of the materials synthesized from the iron precursor.

When the "2-ethylhexanoic acid;iron;propan-2-ol" system is used to synthesize iron oxide nanoparticles, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable for their characterization. mdpi.com

Transmission Electron Microscopy (TEM) offers high-resolution imaging to determine the primary particle size, size distribution, and crystal structure of the nanoparticles. mdpi.comresearchgate.net TEM images can reveal whether the particles are spherical, cubic, or irregularly shaped and whether they are present as individual, well-dispersed particles or as larger agglomerates. researchgate.netresearchgate.net High-resolution TEM (HRTEM) can even visualize the crystal lattice fringes, allowing for the identification of the crystalline phase (e.g., magnetite vs. maghemite) and the assessment of crystallinity. researchgate.net

The following table presents typical data obtained from electron microscopy analysis of iron oxide nanoparticles.

ParameterTechniqueTypical FindingsReference
Particle Size TEM5-20 nm average diameter, with size controllable via synthesis parameters. mdpi.com
Morphology TEM, SEMQuasi-spherical or cubic shape, often forming larger aggregates. researchgate.netnih.gov
Size Distribution TEMCan range from monodisperse to polydisperse, often presented as a histogram. researchgate.net
Crystallinity HRTEM, XRDIdentification of specific iron oxide phases (e.g., Fe₃O₄, γ-Fe₂O₃). mdpi.com
Elemental Composition SEM-EDXConfirms the presence and relative amounts of Fe and O. nih.gov

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique used to characterize thin films and deposited materials prepared from the iron precursor. oxinst.com Unlike electron microscopy, AFM provides three-dimensional topographic information with nanoscale resolution without the need for a vacuum environment. researchgate.net

For materials deposited via methods like spin-coating or dip-coating, AFM is crucial for evaluating the quality of the film. oxinst.comresearchgate.net It measures key surface parameters such as:

Surface Roughness : Quantified as the root-mean-square (RMS) roughness, this parameter is critical for applications where a smooth surface is required. acs.org

Morphology and Texture : AFM images reveal the grain structure, the presence of pinholes or cracks, and the uniformity of the deposited layer. researchgate.net

Film Thickness : By scanning across a deliberately made scratch or step in the film, AFM can accurately measure its thickness. oxinst.com

In addition to topography, advanced AFM modes can probe other properties. For example, Magnetic Force Microscopy (MFM), a derivative of AFM, can be used to image the magnetic domains on the surface of the synthesized iron-containing material, providing a spatial map of its magnetic properties. nih.gov

Magnetic Characterization of Iron-Containing Materials

The primary application for materials derived from this iron precursor is often related to their magnetic properties. A thorough magnetic characterization is therefore essential.

Key techniques for this purpose include Superconducting Quantum Interference Device (SQUID) magnetometry and Vibrating Sample Magnetometry (VSM). researchgate.net These instruments measure the magnetization of a sample as a function of an applied magnetic field and temperature.

The typical measurements performed include:

Magnetization vs. Field (M-H) Hysteresis Loops : These loops, usually measured at room temperature and low temperatures, provide critical magnetic parameters. mdpi.com

Saturation Magnetization (M_s) : The maximum induced magnetic moment in the material.

Remanent Magnetization (M_r) : The magnetization remaining after the external magnetic field is removed.

Coercivity (H_c) : The reverse magnetic field required to bring the magnetization back to zero. For superparamagnetic materials, M_r and H_c are near zero at temperatures above the blocking temperature. researchgate.net

Zero-Field-Cooled (ZFC) and Field-Cooled (FC) Curves : These measurements are used to determine the superparamagnetic blocking temperature (T_B). The sample is first cooled in the absence of a magnetic field (ZFC), then a small field is applied, and the magnetization is measured as the temperature increases. The temperature at which the ZFC curve reaches its maximum is the blocking temperature. researchgate.netmdpi.com Above T_B, the nanoparticles behave superparamagnetically.

Mössbauer spectroscopy also contributes to magnetic characterization by distinguishing between different magnetic phases (e.g., ferrimagnetic magnetite/maghemite vs. antiferromagnetic hematite) and providing information on magnetic ordering at the atomic level. 222.29.77aps.org

The table below summarizes key magnetic properties for iron oxide nanoparticles synthesized from carboxylate precursors.

Magnetic PropertySymbolTypical Value Range (for nanoparticles)SignificanceReference
Saturation Magnetization M_s10 - 70 emu/gIndicates the overall magnetic strength of the material. arxiv.org
Coercivity H_c10 - 200 OeMeasures the material's resistance to demagnetization. arxiv.org
Remanent Magnetization M_r1 - 10 emu/gIndicates the level of permanent magnetism. arxiv.org
Blocking Temperature T_B50 - 250 KDefines the transition temperature to superparamagnetic behavior. researchgate.net

Superparamagnetic Properties of Nanoparticles Derived from the Compound

The thermal decomposition of iron(III) 2-ethylhexanoate precursors results in the formation of iron oxide nanoparticles (IONs) that exhibit a key magnetic phenomenon known as superparamagnetism. nih.gov This property is characteristic of ferromagnetic or ferrimagnetic materials at the nanometer scale, where each nanoparticle behaves as a single magnetic domain. nih.gov A defining feature of superparamagnetic iron oxide nanoparticles (SPIONs) is the absence of magnetic memory (remanent magnetization and coercivity) when an external magnetic field is removed. This allows for precise remote control over their behavior, preventing agglomeration in zero-field environments, which is critical for biomedical applications. nih.gov

The superparamagnetic nature of these nanoparticles is fundamental to their use as T2 (negative) contrast agents in Magnetic Resonance Imaging (MRI). nih.gov The high magnetic moment of SPIONs effectively enhances the relaxation of surrounding water protons, providing clear imaging contrast. nih.gov Characterization of these properties is often performed using a Superconducting Quantum Interference Device (SQUID) or a Vibrating Sample Magnetometer (VSM) to measure the magnetization as a function of the applied magnetic field. nih.govnih.gov The ratio of transverse (r2) to longitudinal (r1) relaxivity is a key parameter; a high r2/r1 ratio signifies a strong T2 contrast agent.

Table 1: Key Superparamagnetic Properties & Characterization

Property Description Significance Characterization Technique
Superparamagnetism A form of magnetism where nanoparticles exhibit magnetic behavior only in the presence of an external magnetic field, with no remanence. nih.gov Prevents aggregation in biological systems and allows for precise control. VSM, SQUID
Saturation Magnetization (Ms) The maximum magnetic moment of the material when all magnetic domains are aligned with the external field. nih.gov Higher Ms values often lead to better contrast in MRI applications. researchgate.net VSM, SQUID
Coercivity (Hc) The intensity of the applied magnetic field required to reduce the magnetization of the material to zero after it has reached saturation. For SPIONs, this value is virtually zero. researchgate.net Confirms the superparamagnetic nature of the nanoparticles. VSM, SQUID
Relaxivity (r1, r2) A measure of the ability of a contrast agent to increase the relaxation rates of protons. Determines the effectiveness and type (T1 or T2) of MRI contrast agent. nih.gov NMR Relaxometry

Magnetic Study of Metallo-Organic Precursors

The magnetic properties of the metallo-organic precursor, iron(III) 2-ethylhexanoate, are essential as they provide insight into the electronic structure and the nature of the iron centers before their conversion to nanoparticles. Iron(III) 2-ethylhexanoate is a salt of a ferric (Fe³⁺) ion and 2-ethylhexanoic acid. researchgate.net As a high-spin d⁵ metal ion, the Fe³⁺ centers in the precursor complex are typically paramagnetic.

Advanced spectroscopic techniques are employed to probe these properties. Mössbauer spectroscopy is particularly powerful for studying iron-containing compounds. It can distinguish between different oxidation states (e.g., Fe²⁺ vs. Fe³⁺) and spin states (high-spin vs. low-spin) and provide information on the local coordination environment of the iron atoms through parameters like the isomer shift (δ) and quadrupole splitting (ΔE_Q). nih.govmdpi.com For a typical high-spin iron(III) complex, Mössbauer spectra would confirm the +3 oxidation state and reveal details about the symmetry of the ligand field. mdpi.com

The bulk magnetic susceptibility of the precursor can be measured using a Vibrating Sample Magnetometer (VSM) or a SQUID magnetometer. nih.govresearchgate.net These measurements quantify the material's response to an applied magnetic field. For a paramagnetic material like the iron(III) 2-ethylhexanoate precursor, the magnetization is expected to increase linearly with the applied field (at low fields and high temperatures) and show no hysteresis, confirming the absence of long-range magnetic ordering in the precursor state. nih.gov

Table 2: Magnetic Characterization of Iron(III) 2-Ethylhexanoate Precursor

Technique Information Obtained Typical Findings for Fe(III) 2-ethylhexanoate
Mössbauer Spectroscopy Iron oxidation state, spin state, and local coordination environment. nih.govmdpi.com Confirms high-spin Fe³⁺ state; parameters indicate a distorted coordination geometry.
VSM/SQUID Magnetometry Bulk magnetic susceptibility, presence of magnetic ordering. nih.gov Linear M vs. H curve with no coercivity or remanence, characteristic of paramagnetism.
Electron Paramagnetic Resonance (EPR) Probes unpaired electrons in the system. nih.gov Provides g-values characteristic of high-spin Fe³⁺ in its specific ligand environment.

Rheological and Thermophysical Studies of Precursor Solutions and Formulations

The physical properties of the precursor solution—comprising iron(III) 2-ethylhexanoate dissolved in a solvent system of propan-2-ol and 2-ethylhexanoic acid—are critical for processes like spray flame pyrolysis used in nanoparticle synthesis. engrxiv.org Properties such as viscosity, density, thermal conductivity, and heat capacity directly influence droplet formation, solvent evaporation, and precursor decomposition, which in turn dictate the morphology and quality of the final nanoparticles. researchgate.net

Studies on analogous systems, such as mixtures of 2-ethylhexanoic acid (EHA) and ethanol (B145695), provide valuable data as ethanol and propan-2-ol are both short-chain alcohols. engrxiv.orgresearchgate.net In these mixtures, properties are measured across a range of temperatures and compositions. Typically, the density and viscosity of the mixture decrease with increasing temperature and increasing alcohol content, as the alcohol is significantly less viscous and dense than EHA. researchgate.net Understanding these relationships is essential for optimizing process parameters in industrial-scale nanoparticle production. engrxiv.org

Table 3: Thermophysical Properties of 2-Ethylhexanoic Acid (EHA) / Ethanol Mixtures at 101.3 kPa (Data from a study on EHA/ethanol mixtures, representative of alcohol-based systems) researchgate.net

Temperature (K) Mole Fraction Ethanol (x_EtOH) Density (ρ) kg·m⁻³ Viscosity (η) mPa·s Thermal Conductivity (λ) W·m⁻¹·K⁻¹
293.15 0.000 903.6 8.86 0.147
293.15 0.499 851.3 2.92 0.154
293.15 1.000 789.2 1.19 0.166
313.15 0.000 888.3 4.31 0.144
313.15 0.499 834.1 1.69 0.153
313.15 1.000 771.0 0.77 0.162
333.15 0.000 873.1 2.47 0.141
333.15 0.499 816.7 1.09 0.151
333.15 1.000 752.1 0.54 0.158

Chromatographic and Mass Spectrometric Approaches for Reaction Product Analysis

Analyzing the reaction products involving the iron-2-ethylhexanoate system is crucial for quality control, understanding reaction mechanisms, and monitoring for residual components. 2-Ethylhexanoic acid (2-EHA) is a key analyte in these analyses. A variety of chromatographic and mass spectrometric techniques are available for its determination.

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is a robust method for analyzing 2-EHA. psu.edu Due to the low volatility of the carboxylic acid, derivatization is often employed to convert it into a more volatile ester, such as a pentafluorobenzyl ester. This derivative exhibits high sensitivity with an electron capture detector (ECD), and its identity can be unequivocally confirmed by MS. psu.edu Direct analysis of reaction mixtures without derivatization is also possible using specific GC columns and methods. mdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) offers an alternative that typically does not require derivatization. A common approach uses reverse-phase (RP) columns with a mobile phase of acetonitrile (B52724) and water, with an acid modifier. sielc.com For coupling to a mass spectrometer (LC-MS), volatile modifiers like formic acid are used instead of non-volatile ones like phosphoric acid to ensure compatibility with the MS interface. sielc.com

A simpler and more direct approach can be achieved using Ion Chromatography (IC) . This technique can determine 2-EHA in complex matrices with minimal sample preparation, often just dilution, significantly simplifying the analytical workflow. scribd.com

Table 4: Comparison of Analytical Methods for 2-Ethylhexanoic Acid

Method Principle Sample Preparation Detection Key Advantages
GC-MS Separation of volatile compounds in the gas phase. Often requires extraction and derivatization to increase volatility. psu.edu Mass Spectrometry (MS), Flame Ionization (FID), Electron Capture (ECD). psu.edumdpi.com High resolution and specificity, definitive peak identification with MS.
HPLC / LC-MS Separation of compounds in the liquid phase based on polarity. Typically dilution; solvent must be compatible with the column. sielc.com UV, Mass Spectrometry (MS). Good for non-volatile compounds, avoids derivatization.
Ion Chromatography (IC) Separation of ions based on interaction with a resin. Minimal, often direct injection after dilution. scribd.com Suppressed Conductivity. Simple, rapid, requires less sample preparation and reduces solvent waste.

Environmental Fate and Biogeochemical Cycling Academic Perspective

Biodegradation Pathways in Environmental Compartments

Propan-2-ol (Isopropyl alcohol): This component is not expected to persist in the environment. who.int It is readily biodegradable under both aerobic and anaerobic conditions. who.int When released to water or soil, it is expected to biodegrade, although it is also highly volatile and likely to evaporate quickly from these compartments. chemicals.co.uk In the atmosphere, it is rapidly removed by reacting with hydroxyl radicals and through rain-out. who.int

2-Ethylhexanoic Acid (2-EHA): This branched-chain carboxylic acid is considered to be biodegradable in both soil and aquatic environments. canada.caatamanchemicals.com At typical environmental pH levels (6-9), it exists primarily in its ionized form, which is highly soluble in water and biodegrades quickly. canada.ca Microorganisms are capable of degrading related compounds, such as plasticizers, to 2-ethylhexanol, which is then oxidized to 2-ethylhexanoic acid, indicating a microbial pathway for its transformation. nih.govnih.gov Studies on Mycobacterium austroafricanum have shown it can biodegrade related structures, initiating the attack via esterase activity and oxidation. nih.gov

Iron (Fe): Iron itself is an element and does not biodegrade. Instead, it undergoes a complex biogeochemical cycle driven largely by microbial activity. core.ac.uknih.gov In many environments, microorganisms use iron as part of their metabolism, cycling it between its two primary oxidation states: soluble ferrous iron (Fe²⁺) and largely insoluble ferric iron (Fe³⁺). nih.govnih.gov Bacteria can use organic matter (such as the 2-EHA ligand) as an energy source while using Fe³⁺ as an electron acceptor, reducing it to the more mobile Fe²⁺. nih.gov This process is a critical part of iron cycling in soils and sediments. core.ac.uk

Table 1: Summary of Environmental Fate for Individual Components
ComponentPrimary Environmental FateKey ProcessesPersistence
Propan-2-olRapid degradation in air, water, and soil. who.intPhotochemical reaction, rapid aerobic and anaerobic biodegradation. who.intLow. who.int
2-Ethylhexanoic AcidRemains primarily in the water column where it biodegrades. canada.caMicrobial degradation. nih.govnih.govLow. atamanchemicals.com
IronCycles between soluble and insoluble forms in soil and sediment. core.ac.ukMicrobial redox cycling (Fe³⁺ reduction and Fe²⁺ oxidation). nih.govnih.gov(Element, does not degrade but transforms)

Transformation Products and Environmental Pathways

Upon release into the environment, the components of the formulation will separate and transform. The organic ligand (2-EHA) will be metabolized by microbes, releasing the iron ion, while the propan-2-ol solvent will rapidly degrade or evaporate.

2-Ethylhexanoic Acid Pathways: The biodegradation of plasticizers and related compounds in the environment can lead to the formation of 2-ethylhexanol and subsequently 2-ethylhexanoic acid as intermediate metabolites. nih.govnih.gov While 2-EHA itself is biodegradable, one study on the biodegradation of a related compound by Mycobacterium austroafricanum found that 2-ethylhexanoic acid was not biodegraded further by that specific strain and accumulated as a final product. nih.gov Another study identified 4-ethyldihydrofuran-2(3H)-one as a persistent lactone formed from the breakdown of the 2-ethylhexyl moiety. nih.govresearchgate.net Research into the chemical oxidation of 2-ethylhexanal (B89479) (the precursor to 2-EHA) shows potential byproducts such as 3-heptyl formate. mdpi.comresearchgate.net

Propan-2-ol Pathways: The primary biodegradation product of propan-2-ol is acetone (B3395972). nih.gov In the atmosphere, it is readily degraded through reactions with photochemically produced hydroxyl radicals. who.int

Iron Pathways: Once the 2-ethylhexanoate (B8288628) ligand is degraded, the freed iron ion enters the local biogeochemical cycle. core.ac.uknih.gov Its pathway is governed by the redox potential (Eh) and pH of the environment. In anoxic (low-oxygen) conditions, microbial activity tends to reduce Fe³⁺ to the soluble Fe²⁺ form. nih.gov In oxic (oxygen-rich) and alkaline environments, Fe²⁺ is rapidly oxidized to Fe³⁺, which then precipitates as insoluble iron (oxy)hydroxides, such as goethite and ferrihydrite. nih.gov These iron minerals are common components of soil and sediment and can bind with organic carbon, effectively sequestering it. researchgate.netresearchgate.netmdpi.com The mobility and bioavailability of iron are thus controlled by this continuous cycle of dissolution and precipitation. nih.gov

Table 2: Primary Transformation Products in the Environment
Original ComponentTransformation Product(s)Environmental Compartment
2-Ethylhexanoic Acid2-Ethylhexanol nih.govnih.gov, 4-ethyldihydrofuran-2(3H)-one nih.govWater, Soil
Propan-2-olAcetone nih.govWater, Soil
Iron (from complex)Soluble Fe²⁺, Insoluble Fe³⁺ (oxy)hydroxides (e.g., goethite) nih.govWater, Soil, Sediment

Role as Plant Nutrients and Iron Source in Agricultural Research

The primary role of this compound in an agricultural context is as a source of iron, an essential micronutrient for plant growth and metabolism. researchgate.net Propan-2-ol has no nutritional value for plants, and while organic acids can play roles in nutrient uptake, the main function of 2-EHA in this context is to act as a carrier for iron. researchgate.net

Iron availability is a significant challenge in many agricultural soils, particularly in calcareous soils where high pH causes iron to precipitate as insoluble ferric hydroxides, rendering it unavailable to plants and leading to iron chlorosis (yellowing of leaves). ufla.br To address this, iron is often supplied to crops in a chelated or complexed form. scialert.net

Iron 2-ethylhexanoate is a metal-organic complex, specifically a metal carboxylate, that is soluble in nonpolar solvents and lipophilic. wikipedia.orgbisleyinternational.com This chemical property allows it to function as a soluble source of iron. In agricultural applications, such complexes help maintain iron in a form that is available for plant uptake. ufla.brtandfonline.com Research has shown that various organic acids can be effective complexing agents for iron, ensuring plant growth and nutrition in a manner similar to or, in some cases, better than traditional synthetic chelates like EDTA, which have higher costs and environmental persistence. researchgate.netufla.brtandfonline.com For example, studies using natural organic acids like tartaric acid and oxalic acid complexed with iron have demonstrated improved iron accumulation and translocation in crops like maize and soybean. ufla.brtandfonline.com

The iron 2-ethylhexanoate complex would function within this framework, delivering soluble iron to the plant's root zone or leaf surface. For uptake by most plants (Strategy I plants), the ferric iron (Fe³⁺) in the complex must first be reduced to ferrous iron (Fe²⁺) at the root surface by an enzyme. researchgate.net The organic acid complex helps to keep the iron soluble and accessible for this crucial reduction step.

Table 3: Comparison of Iron Sources in Agriculture
Iron Source TypeExample(s)MechanismGeneral Efficacy & Remarks
Inorganic SaltsIron Sulfate (FeSO₄)Provides free iron ions (Fe²⁺/Fe³⁺).Low efficacy in alkaline soils due to rapid precipitation. ufla.br
Synthetic ChelatesFe-EDTA, Fe-EDDHAStrongly binds iron, protecting it from precipitation across a range of pH values.Highly effective but can be costly and environmentally persistent. ufla.brtandfonline.com
Organic Acid ComplexesFe-Citrate, Fe-Tartrate, Fe-2-ethylhexanoateForms a soluble complex with iron, increasing its availability. researchgate.netresearchgate.netCan be effective and more biodegradable than synthetic chelates; efficacy can depend on the specific acid and plant species. researchgate.netufla.brtandfonline.com

Future Research Directions and Emerging Areas for Iron 2 Ethylhexanoate Complexes

The versatility of iron 2-ethylhexanoate (B8288628), often in solution with propan-2-ol, as a precursor and catalyst has established its importance in materials science and industrial chemistry. americanelements.comresearchgate.net Current research is pushing the boundaries of its application, focusing on enhancing sustainability, performance, and functionality. The following sections explore key future research directions and emerging areas centered on this compound.

Q & A

Q. What are the standard methods for synthesizing iron(III) 2-ethylhexanoate diisopropoxide in propan-2-ol?

Q. How can the environmental persistence of 2-ethylhexanoic acid (2-EHA) be evaluated in aquatic systems?

Aerobic and anaerobic biodegradation studies are used to assess 2-EHA’s environmental fate:

  • Aerobic Conditions : 2-EHA degrades via β-oxidation, with half-lives ranging from 7–14 days depending on microbial activity .
  • Anaerobic Conditions : Slower degradation (half-life >30 days) due to limited microbial pathways .
  • Analytical Methods : HPLC or GC-MS quantifies residual 2-EHA and metabolites (e.g., CO₂, short-chain acids) .

Q. What spectroscopic techniques are suitable for characterizing iron-carboxylate complexes?

  • FTIR : Identifies carboxylate coordination modes (monodentate vs. bidentate) via asymmetric (1540–1650 cm⁻¹) and symmetric (1400–1450 cm⁻¹) COO⁻ stretches .
  • UV-Vis : Detects d-d transitions of Fe³⁺ in octahedral or tetrahedral geometries .
  • Mössbauer Spectroscopy : Probes oxidation state and magnetic properties of iron .

Advanced Research Questions

Q. How do competing ligands (e.g., propan-2-ol vs. 2-EHA) influence the stability of iron-based precursor solutions?

Propan-2-ol and 2-EHA exhibit ligand competition in iron coordination:

  • Propan-2-ol : Acts as a weak Lewis base, forming labile Fe–O bonds that enhance solubility but reduce thermal stability .
  • 2-EHA : Stronger chelating agent, forming stable Fe-carboxylate complexes that resist hydrolysis but may precipitate at high concentrations .
  • Mitigation Strategy : Optimize ligand ratios (e.g., 2:1 2-EHA:Fe) and add stabilizers (e.g., nitric acid) to balance solubility and stability .

Q. What mechanisms explain contradictory data on 2-EHA’s catalytic efficiency in oxidative coating applications?

Discrepancies arise from:

  • Metal Center Variability : Cobalt-2-EHA salts show higher activity (due to redox flexibility) than zinc or zirconium analogs .
  • Solvent Effects : Propan-2-ol’s polarity influences catalyst dispersion and oxygen diffusion rates in coatings .
  • Accelerated Testing Limitations : ASTM D1640 (drying time tests) may not replicate real-world humidity/temperature variations .

Q. How can researchers address regulatory challenges in using 2-EHA derivatives (e.g., REACH restrictions)?

  • Alternative Ligands : Test bio-based acids (e.g., levulinic acid) as sustainable replacements for 2-EHA in metal soaps .
  • Lifecycle Analysis (LCA) : Quantify environmental impacts of 2-EHA synthesis (e.g., carbon footprint from oxo-process) .
  • Toxicity Screening : Use zebrafish embryos or Daphnia magna to assess aquatic toxicity of novel derivatives .

Methodological Considerations

Designing experiments to resolve conflicting reports on Fe³⁺-2-EHA complex stoichiometry:

  • Titration Calorimetry (ITC) : Directly measures binding constants and stoichiometry .
  • X-ray Absorption Spectroscopy (XAS) : Resolves Fe–O bond lengths and coordination numbers .
  • Controlled Hydrolysis Studies : Monitor precipitate composition (e.g., FeO(OH) vs. Fe₂O₃) under varying pH .

Best practices for handling propan-2-ol in air-sensitive iron reactions:

  • Dry Solvents : Use molecular sieves or distillation to reduce water content (<50 ppm) .
  • Inert Atmosphere : Conduct reactions under N₂/Ar to prevent Fe³⁺ reduction to Fe²⁺ .
  • Safety Protocols : Propan-2-ol is flammable (flash point: 12°C); use explosion-proof equipment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.